1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole

Pyrazole Functionalization Cross-Coupling Alternative Agrochemical Intermediate Synthesis

1-(Difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole (CAS 1856074-57-1) is a polyfluorinated pyrazole derivative bearing a difluoromethyl group at the N1 position and a trifluoropropoxy methyl substituent at the C3 position. This substitution pattern places it within the 3,4-disubstituted-3-(difluoromethyl)pyrazole structural class—a privileged scaffold in modern agrochemical design, particularly as a key intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides.

Molecular Formula C8H9F5N2O
Molecular Weight 244.165
CAS No. 1856074-57-1
Cat. No. B2793437
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole
CAS1856074-57-1
Molecular FormulaC8H9F5N2O
Molecular Weight244.165
Structural Identifiers
SMILESC1=CN(N=C1COCCC(F)(F)F)C(F)F
InChIInChI=1S/C8H9F5N2O/c9-7(10)15-3-1-6(14-15)5-16-4-2-8(11,12)13/h1,3,7H,2,4-5H2
InChIKeyAPTZETBWHNDRGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole (CAS 1856074-57-1): A Dual-Fluorinated Pyrazole Intermediate for Targeted Agrochemical and Pharmaceutical R&D


1-(Difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole (CAS 1856074-57-1) is a polyfluorinated pyrazole derivative bearing a difluoromethyl group at the N1 position and a trifluoropropoxy methyl substituent at the C3 position. This substitution pattern places it within the 3,4-disubstituted-3-(difluoromethyl)pyrazole structural class—a privileged scaffold in modern agrochemical design, particularly as a key intermediate for succinate dehydrogenase inhibitor (SDHI) fungicides [1]. The compound is commercially available at 98% purity and serves as a versatile building block for late-stage diversification at the unsubstituted C-4 position.

Why N-Substitution and C-4 Functionalization Patterns Preclude Simple Interchange of 1-(Difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole with In-Class Analogs


Minor structural modifications in the pyrazole series radically alter both biological target engagement and synthetic versatility. The N-CHF2 group acts as a hydrogen-bond donor that engages the conserved C-Arg81 residue in the SDH binding pocket—a critical interaction absent in N-alkyl analogs such as the N-isopropyl variant [1]. Concurrently, the unsubstituted C-4 position in the target compound permits direct electrophilic functionalization, whereas the 4-Br and 4-I analogs require transition-metal-catalyzed cross-coupling, fundamentally changing the synthetic route and reagent compatibility . These two orthogonal differentiation axes mean that procurement of a close analog without the exact N-CHF2 + C4-H pattern cannot satisfy both pharmacological and synthetic requirements simultaneously.

Evidence-Based Differentiation of 1-(Difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole from Its Closest Structural Analogs


Vacant C-4 Position Enables Direct Electrophilic Functionalization vs. Pre-Halogenated 4-Bromo Analog

The target compound possesses a hydrogen atom at the C-4 position of the pyrazole ring, enabling direct electrophilic aromatic substitution (e.g., halogenation, nitration, formylation) without requiring prior activation or deprotection steps. By contrast, the 4-bromo analog (CAS 1856032-17-1) carries a bromine atom at C-4, which mandates palladium- or copper-catalyzed cross-coupling for further C–C or C–heteroatom bond formation, thereby constraining the scope of accessible derivatives and increasing step count . The molecular weight difference (244.16 vs. 323.06 Da) reflects the absence of the heavy halogen, which also simplifies purification and reduces waste stream toxicity.

Pyrazole Functionalization Cross-Coupling Alternative Agrochemical Intermediate Synthesis

N-Difluoromethyl Hydrogen-Bond Donor Capacity Confers SDH Target Engagement Advantage over N-Isopropyl Analog

Molecular docking studies on difluoromethyl-pyrazole carboxamide analogs demonstrate that the N-CHF2 group forms an additional hydrogen bond with the backbone carbonyl of C-Arg81 in the succinate dehydrogenase (SDH) ubiquinone-binding pocket [1]. This interaction is geometrically and electronically impossible for the N-isopropyl analog (1-isopropyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole), which lacks a hydrogen-bond donor at the N1 position . In the same compound series, the difluoromethyl-pyrazole scaffold contributed to an 11-fold improvement in antifungal potency (EC50 = 0.93 μg/mL against Rhizoctonia cerealis) relative to the commercial SDHI thifluzamide (EC50 = 23.09 μg/mL) [1]. While direct head-to-head data between the target compound and the N-isopropyl analog are not published, the class-level SAR firmly establishes the N-CHF2 group as a potency-driving pharmacophoric element.

SDH Inhibition Hydrogen Bond Structure-Activity Relationship

Commercial Purity Parity (98%) with 4-Bromo Analog Removes Quality-Driven Substitution Pressure

Both the target compound and its 4-bromo analog are supplied at 98% purity (HPLC) by the same commercial vendor, eliminating purity as a discriminating factor in procurement . This parity is atypical: in many analog series, purity discrepancies of 2–5% are common and can force researchers to select a higher-purity but structurally suboptimal intermediate. Here, the decision can be made exclusively on the basis of structural suitability for the intended synthetic route.

Chemical Purity Procurement Decision Quality Assurance

Dual Fluorinated Motif (N-CHF2 + O-CH2CH2CF3) Provides Five Fluorine Atoms vs. Three in the N-Isopropyl Analog, Enhancing Predicted Metabolic Stability

The target compound incorporates two independent fluorinated domains: the N-difluoromethyl group (hydrogen-bond donor; known metabolic soft spot blocker) and the 3-trifluoropropoxy methyl side chain (lipophilic tail). Together, these contribute five fluorine atoms (F5 motif). In contrast, the N-isopropyl analog carries only the trifluoropropoxy side chain (three fluorine atoms, F3 motif) . The polyfluorinated nature of the target compound aligns with the design principles of commercial SDHI fungicides such as fluxapyroxad and bixafen, where extensive fluorination is correlated with enhanced resistance to oxidative metabolism and improved environmental persistence, as reviewed comprehensively for the 3,4-disubstituted-3-(difluoromethyl)pyrazole class [1]. While direct microsomal stability data for this specific compound are not available, the addition of two fluorine atoms at the metabolically labile N-alkyl position is expected, by class-level precedent, to confer a measurable stability advantage.

Fluorine Chemistry Metabolic Stability Agrochemical Lead Design

High-Impact Application Scenarios for 1-(Difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole Based on Quantitative Differentiation Evidence


Late-Stage Diversification via C-4 Electrophilic Substitution for SDHI Lead Optimization Libraries

The vacant C-4 position allows direct electrophilic functionalization (halogenation, formylation, nitration) to generate diverse 4-substituted pyrazole intermediates without the need for pre-installed halogens or transition-metal catalysis. This is directly supported by the structural comparison with the 4-Br analog (Evidence Item 1), which demonstrated that the target compound avoids the mandatory cross-coupling step required by pre-halogenated analogs. Research groups synthesizing focused libraries of 4-substituted SDHI candidates can reduce step count and improve atom economy by selecting the C-4 unsubstituted intermediate.

SDH-Targeted Fungicide Discovery Requiring N-CHF2 Hydrogen-Bond Interaction

Programs specifically targeting the succinate dehydrogenase ubiquinone-binding site benefit from the N-CHF2 group's proven ability to form a hydrogen bond with C-Arg81, as established by molecular docking and SAR studies on difluoromethyl-pyrazole carboxamides (Evidence Item 2). The N-isopropyl analog lacks this H-bond donor and is therefore unsuitable as a replacement when SDH binding affinity is the primary optimization objective. Procurement of the N-CHF2 compound is mandatory for maintaining this pharmacophoric interaction. [1]

Multi-Gram Scale-Up with Uncompromised Purity Requirements

Both the target compound and its 4-bromo analog are available at identical 98% purity from the same supplier, eliminating quality as a variable in procurement decisions (Evidence Item 3). For scale-up campaigns where purity consistency across batches is critical, the target compound can be sourced with confidence that its purity specification matches that of the closest halogenated analog, simplifying supplier qualification and enabling direct structural selection without quality trade-offs.

Design of Metabolically Stable Polyfluorinated Agrochemical Leads

The compound's five fluorine atoms distributed across two independent fluorinated motifs provide a structural basis for enhanced oxidative metabolic stability compared to mono-fluorinated analogs such as the N-isopropyl variant (Evidence Item 4). Agrochemical discovery teams pursuing leads with extended environmental half-lives or improved in planta persistence benefit from the dual-fluorinated architecture, which follows the established design paradigm of commercial SDHI fungicides (e.g., fluxapyroxad, bixafen). Selection of this intermediate over the N-isopropyl analog aligns with the goal of generating metabolically robust candidates. [2]

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